7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile
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Overview
Description
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by its benzopyran structure, which is a common feature in many naturally occurring flavonoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of acetovanillone with 4-methoxyphenylglyoxal in the presence of an acid catalyst, followed by cyclization to form the benzopyran ring . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like Meldrum’s acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the synthesis process. These reactors allow for better control over reaction conditions, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its reactivity.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methoxide ions. Reaction conditions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzopyran derivatives .
Scientific Research Applications
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Its potential anticancer and anti-inflammatory activities are of interest in drug development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase. It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-(2-phenylethyl)chromone: Known for its anti-inflammatory properties.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Exhibits antioxidant activity.
6-Hydroxy-5-methoxy-2-(2-phenylethyl)chromone: Another compound with notable biological activities.
Uniqueness
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern on the benzopyran ring, which contributes to its distinct chemical and biological properties. Its dual methoxy groups enhance its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
648434-19-9 |
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Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO4/c1-21-12-5-3-11(4-6-12)18-15(10-19)17(20)14-8-7-13(22-2)9-16(14)23-18/h3-9H,1-2H3 |
InChI Key |
FHQXBDUINMIKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N |
Origin of Product |
United States |
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